Cas no 2137682-41-6 (2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid)

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid is a specialized Fmoc-protected aminooxy derivative used in peptide synthesis and bioconjugation. Its key advantages include the Fmoc group, which provides orthogonal protection for the aminooxy functionality, enabling selective deprotection under mild basic conditions. The methoxypropanoic acid moiety enhances solubility in organic solvents, facilitating handling in solid-phase peptide synthesis. This compound is particularly valuable for chemoselective oxime ligation, allowing efficient conjugation of carbonyl-containing molecules under physiological conditions. Its stability and reactivity make it a versatile tool for constructing complex biomolecular architectures, such as glycopeptides or protein-drug conjugates, with high specificity and yield.
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid structure
2137682-41-6 structure
Product Name:2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid
CAS No:2137682-41-6
MF:C19H19NO6
MW:357.357265710831
CID:6350378
PubChem ID:165477635
Update Time:2025-05-26

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-658367
    • 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid
    • 2137682-41-6
    • Inchi: 1S/C19H19NO6/c1-24-11-17(18(21)22)26-20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)
    • InChI Key: KMGQWCFKEWLBFR-UHFFFAOYSA-N
    • SMILES: O(C(NOC(C(=O)O)COC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 357.12123733g/mol
  • Monoisotopic Mass: 357.12123733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 94.1Ų

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid Pricemore >>

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Additional information on 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid

Introduction to 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic Acid (CAS No. 2137682-41-6)

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid, identified by its CAS number 2137682-41-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for various therapeutic applications, particularly in the realm of drug development and molecular biology research.

The molecular structure of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid is characterized by its intricate arrangement of functional groups, including a fluorenyl moiety, methoxy groups, and an amino-oxy linkage. These structural features contribute to its unique chemical behavior and biological activity, making it a valuable candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The presence of the fluorenyl group in this compound suggests potential interactions with biological targets, which could be exploited for therapeutic purposes. Additionally, the methoxy and amino-oxy functional groups may play a crucial role in its pharmacological activity by influencing solubility, stability, and binding affinity.

Current research in the field of organic chemistry has highlighted the importance of functionalized carboxylic acids in drug design. Carboxylic acids serve as key pharmacophores in many drugs due to their ability to form hydrogen bonds and participate in ionic interactions with biological targets. The specific arrangement of functional groups in 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid may enhance its ability to interact with proteins and enzymes, thereby modulating cellular processes.

One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. The fluorenyl group, known for its fluorescence properties, can be utilized for imaging and tracking purposes in biological systems. This feature makes it particularly useful for preclinical studies aimed at understanding drug mechanisms and optimizing dosages.

The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid presents a significant challenge due to its complex structure. However, advancements in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as solid-phase peptide synthesis and transition-metal-catalyzed reactions have been instrumental in achieving these milestones.

In terms of biological activity, preliminary studies suggest that this compound may exhibit properties relevant to inflammation modulation, neuroprotection, and anticancer applications. The fluorenyl moiety has been shown to interact with various receptors and enzymes, while the methoxy and amino-oxy groups may contribute to its stability and bioavailability. Further research is needed to fully elucidate its pharmacological profile and potential therapeutic benefits.

The use of computational modeling and high-throughput screening techniques has accelerated the discovery process for novel drug candidates like 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid. These approaches allow researchers to predict molecular interactions and optimize drug-like properties efficiently. By leveraging these technologies, scientists can identify promising leads for further development and validation.

The role of fluorinated compounds in medicinal chemistry cannot be overstated. Fluorine atoms introduce unique electronic properties that can enhance drug potency, selectivity, and metabolic stability. The presence of multiple fluorine atoms or fluorinated aromatic rings often leads to improved pharmacokinetic profiles. In this context, the fluorenyl group in 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid may contribute significantly to its therapeutic potential.

Ongoing research efforts are focused on exploring new synthetic routes and derivatives of this compound to enhance its efficacy and safety profile. By modifying specific functional groups or introducing additional moieties, scientists aim to develop more potent and selective drug candidates for various diseases. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications.

The future prospects for 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]-3-methoxypropanoic acid are bright, given its unique structural features and promising biological activity. As research continues to uncover new therapeutic applications, this compound may emerge as a key player in the development of next-generation pharmaceuticals. Its potential impact on human health underscores the importance of continued investment in chemical biology and drug discovery initiatives.

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